molecular formula C13H10FNO4S B3003304 4-((3-Fluorophenyl)sulfonamido)benzoic acid CAS No. 708293-25-8

4-((3-Fluorophenyl)sulfonamido)benzoic acid

Cat. No.: B3003304
CAS No.: 708293-25-8
M. Wt: 295.28
InChI Key: SQVQQBOZCMYFFQ-UHFFFAOYSA-N
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Description

4-((3-Fluorophenyl)sulfonamido)benzoic acid is a chemical compound with the molecular formula C13H10FNO4S and a molecular weight of 295.29 g/mol It is characterized by the presence of a fluorophenyl group attached to a sulfonamido moiety, which is further connected to a benzoic acid core

Preparation Methods

The synthesis of 4-((3-Fluorophenyl)sulfonamido)benzoic acid typically involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride to form the intermediate 3-fluorophenylsulfonamide. This intermediate is then subjected to a coupling reaction with 4-carboxybenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the coupling process.

Chemical Reactions Analysis

4-((3-Fluorophenyl)sulfonamido)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-((3-Fluorophenyl)sulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-((3-Fluorophenyl)sulfonamido)benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-[(3-fluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVQQBOZCMYFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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